molecular formula C9H7BrN2 B15329940 8-Bromo-5-methylquinazoline

8-Bromo-5-methylquinazoline

Cat. No.: B15329940
M. Wt: 223.07 g/mol
InChI Key: JFJHRJQOJGCHKY-UHFFFAOYSA-N
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Description

8-Bromo-5-methylquinazoline (CAS: 2384164-90-1) is a halogenated quinazoline derivative with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . Quinazolines are bicyclic aromatic compounds comprising fused benzene and pyrimidine rings, widely studied for their pharmacological and material science applications. The substitution pattern of this compound—a bromine atom at position 8 and a methyl group at position 5—confers distinct electronic and steric properties, making it a versatile intermediate in drug synthesis and organic chemistry .

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

8-bromo-5-methylquinazoline

InChI

InChI=1S/C9H7BrN2/c1-6-2-3-8(10)9-7(6)4-11-5-12-9/h2-5H,1H3

InChI Key

JFJHRJQOJGCHKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=NC2=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methylquinazoline typically involves the bromination of 5-methylquinazoline. One common method includes the use of bromine and a suitable catalyst under controlled conditions. For instance, the reaction can be carried out using sulfuric acid and silver sulfate in water at temperatures ranging from 0 to 20°C for about 16 hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis and phase-transfer catalysis are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

  • Quinazoline N-oxides from oxidation.
  • Various substituted quinazolines from nucleophilic substitution reactions.

Scientific Research Applications

8-Bromo-5-methylquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5-methylquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include DNA gyrase and topoisomerase IV in antibacterial applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Molecular Formula Substituent Positions Key Features Applications/Unique Reactivity
This compound C₉H₇BrN₂ 5-CH₃, 8-Br Bromine enhances halogen bonding; methyl increases lipophilicity Intermediate in kinase inhibitors
8-Bromo-4-chloro-5-methylquinazoline C₉H₆BrClN₂ 4-Cl, 5-CH₃, 8-Br Chlorine adds electrophilicity; used in agrochemicals Pharmaceutical synthesis
5-Bromo-2,4-dichloro-8-methoxyquinazoline C₉H₅BrCl₂N₂O 2,4-Cl, 5-Br, 8-OCH₃ Methoxy group improves solubility; reactive in Suzuki couplings Material science and catalysis
(5-Bromoquinazolin-8-yl)methanol C₉H₇BrN₂O 5-Br, 8-CH₂OH Hydroxymethyl enables hydrogen bonding; targets enzymes Antibacterial agents
8-Bromo-5-methylquinazolin-2-amine C₉H₈BrN₃ 2-NH₂, 5-CH₃, 8-Br Amino group enhances basicity and receptor binding Anticancer research
9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline C₁₁H₉BrN₃ 9-Br, 5-CH₃ (fused imidazole) Fused imidazole ring improves planarity and metal coordination Anti-inflammatory and anticancer therapies

Key Structural and Functional Differences

Substituent Position and Reactivity :

  • Bromine at position 8 (as in this compound) provides stronger halogen bonding compared to chlorine or fluorine analogs, enhancing interactions with biological targets .
  • Methoxy groups (e.g., in 5-Bromo-2,4-dichloro-8-methoxyquinazoline) increase solubility in polar solvents, whereas methyl groups (e.g., in this compound) enhance lipophilicity, improving membrane permeability .

Biological Activity: Amino-substituted derivatives (e.g., 8-Bromo-5-methylquinazolin-2-amine) exhibit higher selectivity for kinase enzymes due to the amine group’s ability to form hydrogen bonds with ATP-binding pockets . Fused-ring systems (e.g., 9-Bromo-5-methylimidazoquinazoline) show enhanced planarity, facilitating intercalation with DNA or proteins .

Chemical Reactivity: Bromine’s larger atomic radius compared to chlorine makes it more reactive in nucleophilic substitutions (e.g., Suzuki-Miyaura coupling) . Hydroxymethyl groups (e.g., in (5-Bromoquinazolin-8-yl)methanol) participate in oxidation reactions, enabling further functionalization .

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